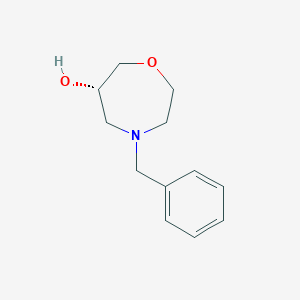

(S)-4-Benzyl-1,4-oxazepan-6-OL

Description

Contextualization within Chiral Heterocyclic Chemistry

Chiral heterocyclic compounds are foundational to the development of new pharmaceuticals, agrochemicals, and functional materials. nih.gov Chirality, or the "handedness" of a molecule, is a critical factor in biological systems, as different enantiomers (mirror-image isomers) of a drug can have vastly different pharmacological effects. The synthesis of single-enantiomer compounds is therefore a major focus of modern organic chemistry. rsc.org

Heterocycles, which are cyclic compounds containing atoms of at least two different elements in their rings, are ubiquitous in nature and in medicine. (S)-4-Benzyl-1,4-oxazepan-6-OL is a member of this class, possessing both a chiral center and a heterocyclic core, making it a relevant subject for study within this essential area of chemistry.

Importance of the 1,4-Oxazepane (B1358080) Scaffold in Organic Synthesis Research

The 1,4-oxazepane scaffold is a seven-membered ring that has been identified as a "privileged structure" in medicinal chemistry. This means it is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. Compounds containing the 1,4-oxazepane core have been investigated for a range of biological activities, including as anticonvulsants and antifungal agents. nih.gov

Despite their potential, the synthesis of substituted 1,4-oxazepanes, particularly with control over stereochemistry, remains a significant challenge for synthetic chemists. nih.govacs.org The development of efficient and stereoselective methods to construct this seven-membered ring system is an active area of research. acs.org The compound this compound serves as an example of a chiral derivative of this important scaffold.

Specific Research Focus on the (S)-Configuration and Benzyl (B1604629) Substitution

The specific structural features of this compound—the (S)-hydroxyl group and the N-benzyl group—are key to its chemical identity and potential utility. The (S)-configuration at the C-6 alcohol introduces a specific three-dimensional arrangement that can be crucial for selective interactions in a chiral environment, such as an enzyme active site or in asymmetric synthesis.

The benzyl group attached to the nitrogen atom significantly influences the molecule's properties. It increases the compound's lipophilicity (its ability to dissolve in fats and oils), which can affect its solubility and how it interacts with biological membranes. The presence of the benzyl group also provides a site for further chemical modification. Research on related compounds has shown that this group can be removed or modified, allowing for the synthesis of a variety of derivatives.

Interestingly, this compound has been identified as a by-product in the synthesis of (R)-4-Benzylmorpholine-2-carbonitrile, another valuable chiral building block. cymitquimica.com This highlights the intricate relationships between different chiral heterocyclic systems in chemical synthesis.

Below is a comparison of this compound with its enantiomer and related structures.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| This compound | 943443-05-8 | C12H17NO2 | 207.27 | Target compound with (S)-chirality. |

| (R)-4-Benzyl-1,4-oxazepan-6-ol | 943443-03-6 | C12H17NO2 | 207.27 | Enantiomer with (R)-chirality. |

| 4-Benzyl-1,4-oxazepan-6-one | 1341038-00-3 | C12H15NO2 | 205.25 | Ketone at C-6 instead of alcohol. |

| (S)-1,4-Oxazepan-6-ol | 1373232-31-5 | C5H11NO2 | 117.15 | Lacks the N-benzyl group. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6S)-4-benzyl-1,4-oxazepan-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c14-12-9-13(6-7-15-10-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZLCDHCXXQFNQ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(CN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](CN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Theoretical Investigations of 1,4 Oxazepane Ring Systems

Computational Studies on Reaction Pathways and Transition States

Computational methods are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. These studies offer insights that can predict the outcomes of reactions and guide experimental work.

Molecular orbital (MO) theory is a fundamental approach to understanding the electronic structure and reactivity of molecules. Semi-empirical methods, such as Austin Model 1 (AM1), and ab initio methods, often implemented in software packages like Gaussian, have been successfully applied to study the formation of 1,4-oxazepine (B8637140) rings. nih.govpharm.or.jp

For instance, studies on the formation of 1,4-oxazepine rings from 1,8-naphthyridine (B1210474) derivatives with peroxy acids have utilized both AM1 and Gaussian 94 methods. nih.govresearchgate.net These calculations were employed to determine the energies of molecules along various reaction pathways and to locate the transition states associated with the formation of the experimental products. nih.gov The calculated energies of the transition states were able to predict the observed products in several cases. nih.govpharm.or.jp For one reaction, the calculations suggested the formation of a different type of oxazepine compound, a prediction that was later verified experimentally. nih.govpharm.or.jp

Table 1: Theoretical Activation Energies for 1,4-Oxazepine Ring Formation

| Reactant | Method | Calculated Activation Energy (kcal/mol) | Predicted Product Type |

|---|---|---|---|

| Naphtho[2,1-b] nih.govrsc.orgnaphthyridine | AM1 | 35.50 | P1 |

| Naphtho[1,2-b] nih.govrsc.orgnaphthyridine | AM1 | 35.50 | P1 |

| Benzo[b] nih.govrsc.orgnaphthyridine | AM1 | 35.50 | P1 |

| Naphtho[2,3-b] nih.govrsc.orgnaphthyridine | AM1 | 35.50 | P2 |

This table is illustrative of the types of data generated in MO studies of 1,4-oxazepine formation. The values are based on findings from studies on related systems. pharm.or.jp

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure and reactivity of chemical systems due to its balance of accuracy and computational cost. DFT calculations, particularly using functionals like B3LYP and M06, are valuable for studying reaction mechanisms, optimizing molecular geometries, and understanding electronic properties. acs.orgnih.govresearchgate.net

In the context of 1,4-oxazepane (B1358080) synthesis, DFT has been used to investigate the regio- and stereoselective 7-endo cyclization through haloetherification. acs.org These computational studies have confirmed the role of the asymmetry of a chiral bromonium intermediate in determining the regioselectivity of the reaction. acs.orgnih.gov Furthermore, DFT calculations have suggested that the formation of the bromonium intermediate can occur without a transition state, implying that the stereoselectivity is primarily governed by the conformation of the substrate. acs.orgnih.gov The molecular structure of novel benzimidazole-fused 1,4-oxazepines has been optimized using the DFT/B3LYP method with a 6–31 G(d, p) basis set, showing good agreement with X-ray crystal structures. nih.gov

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to map the minimum energy path connecting a transition state to the corresponding reactants and products on the potential energy surface. missouri.edumdpi.com This method is crucial for confirming that a calculated transition state indeed connects the intended reactants and products and for understanding the detailed progression of a chemical reaction. researchgate.net

IRC calculations are utilized to establish the connectivity between reactant and product species through a determined transition state structure. researchgate.net By following the IRC, researchers can visualize the geometric changes that occur during a reaction, providing a more complete picture of the reaction mechanism. This analysis is particularly useful in complex, multi-step reactions or in cases where multiple reaction pathways are possible.

The synthesis of complex molecules like (S)-4-Benzyl-1,4-oxazepan-6-OL often involves reactions where control of stereoselectivity and regioselectivity is paramount. Computational studies play a key role in understanding the factors that govern these selective processes.

For the synthesis of polysubstituted chiral 1,4-oxazepanes, mechanistic studies combining computational and experimental approaches have been employed. acs.orgnih.gov These investigations have shed light on the role of chiral intermediates, such as the bromonium ion in haloetherification reactions, in dictating the regioselectivity of the cyclization. acs.org The stereochemistry of the final product has been shown to be influenced by the conformation of the starting material, a finding supported by computational models. acs.orgnih.gov In some cases, the regioselectivity is driven by a competition between the stability of different carbocation intermediates, as well as entropic factors that may favor the formation of a smaller ring system. acs.org The regioselectivity and stereoselectivity of the formation of 1,4-oxazepane-5-carboxylic acids have also been studied, with the outcome being dependent on the substitution of the starting materials. rsc.org

Table 2: Factors Influencing Selectivity in 1,4-Oxazepane Synthesis

| Factor | Influence on Selectivity | Computational Evidence |

|---|---|---|

| Asymmetry of Chiral Intermediate | Regioselectivity | DFT calculations confirming the role of the bromonium intermediate's asymmetry. acs.org |

| Substrate Conformation | Stereoselectivity | Computations suggesting control of stereoselectivity by the substrate's conformation. acs.orgnih.gov |

| Carbocation Stability | Regioselectivity | Competition between tertiary and benzylic-stabilized carbocations influencing cyclization pathway. acs.org |

| Entropic Factors | Regioselectivity | Observation of smaller ring formation suggesting an entropic contribution. acs.org |

Conformational Analysis of the Seven-Membered Ring

The seven-membered 1,4-oxazepane ring is a flexible system that can adopt multiple conformations. The preferred conformation can have a significant impact on the molecule's biological activity and reactivity. nih.gov Techniques such as NMR spectroscopy, X-ray crystallography, and molecular modeling are used to study the conformational preferences of these rings. nih.gov

For related 1,4-diazepane systems, studies have shown that they can exist in low-energy conformations characterized by intramolecular π-stacking interactions and a twist-boat ring conformation. nih.gov The crystal structure analysis of some 1,4-diazepanes has revealed that the seven-membered ring adopts a twisted chair conformation in all cases. researchgate.net Computational studies, including empirical force-field calculations, have been used to determine the conformational behaviors of these rings and have shown high levels of similarity with X-ray results. researchgate.net

Structure-Reactivity Relationships in 1,4-Oxazepanes

Understanding the relationship between the structure of a molecule and its reactivity is a cornerstone of organic chemistry. For 1,4-oxazepanes, this involves studying how different substituents and stereochemical arrangements affect the properties and chemical behavior of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for elucidating these relationships. A 3D-QSAR analysis using the GRID/GOLPE methodology has been performed on a series of 2,4-disubstituted 1,4-oxazepanes with selectivity for the dopamine (B1211576) D(4) receptor. nih.gov This study identified regions around the molecule that are important for its affinity to the receptor, including the two benzene (B151609) ring systems, a p-chlorobenzyl group, and the aliphatic amine of the 1,4-oxazepane system. nih.gov The size of the 1,4-oxazepane ring itself was also found to be a significant factor for affinity. nih.gov Such studies provide valuable insights for the design of new derivatives with improved biological activity.

Advanced Spectroscopic and Structural Characterization of S 4 Benzyl 1,4 Oxazepan 6 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ³¹P)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of (S)-4-Benzyl-1,4-oxazepan-6-OL provides characteristic signals that confirm the presence of its distinct proton environments. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (CH₂) adjacent to the nitrogen atom show a singlet or AB quartet around δ 3.6 ppm. The protons on the oxazepane ring are observed in the δ 2.5-4.0 ppm region, with their specific chemical shifts and multiplicities being highly dependent on the ring's conformation. The proton on the carbon bearing the hydroxyl group (CH-OH) would appear as a multiplet, and the hydroxyl proton itself would be a broad singlet, the position of which is concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The aromatic carbons of the benzyl group typically resonate in the δ 127-138 ppm region. The benzylic carbon is expected around δ 60 ppm. The carbons of the oxazepane ring would appear in the δ 50-80 ppm range, with the carbon attached to the hydroxyl group (C-OH) resonating at the lower field end of this range (around δ 70 ppm).

³¹P NMR Spectroscopy: For derivatives of this compound that incorporate a phosphorus-containing moiety, such as a phosphate (B84403) or phosphonate (B1237965) ester at the 6-position, ³¹P NMR spectroscopy is an invaluable tool. The chemical shift in the ³¹P NMR spectrum is highly sensitive to the electronic environment of the phosphorus atom, allowing for the confirmation of successful phosphorylation or other modifications involving phosphorus. Chemical shifts are reported relative to a standard, typically 85% H₃PO₄. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the (S)-4-Benzyl-1,4-oxazepane Ring System

| Atom Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzyl Aromatic CH | 7.20 - 7.40 (m) | 127.0 - 129.5 |

| Benzyl Quaternary C | - | ~138.0 |

| Benzyl CH₂ | ~3.60 (s) | ~60.5 |

| Oxazepane CH₂ (adjacent to N) | 2.60 - 2.90 (m) | ~55.0 - 58.0 |

| Oxazepane CH₂ (adjacent to O) | 3.70 - 3.90 (m) | ~75.0 - 78.0 |

| Oxazepane CH-OH | ~3.90 - 4.10 (m) | ~70.0 |

| Oxazepane OH | Variable (br s) | - |

Note: Values are illustrative and can vary based on solvent and specific substitution.

Analysis of Coupling Constants and NOE Correlations for Stereochemical Assignment

To unambiguously determine the relative stereochemistry and preferred conformation of the seven-membered oxazepane ring, two-dimensional NMR experiments are employed.

Coupling Constants (J-values): The magnitude of the proton-proton coupling constants (³JHH) between adjacent protons on the oxazepane ring provides critical information about the dihedral angles between them, as described by the Karplus equation. By analyzing these J-values, the chair-like or boat-like conformations of the ring and the axial or equatorial positions of substituents can be inferred. For example, a large coupling constant (typically 8-12 Hz) between two vicinal protons suggests an anti-periplanar (dihedral angle of ~180°) relationship, often seen between axial protons in a chair conformation.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound displays characteristic absorption bands that confirm its structure.

Key absorptions include:

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. libretexts.org

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches for the oxazepane and benzyl methylene (B1212753) groups are observed just below 3000 cm⁻¹. vscht.cz

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzyl group's aromatic ring. vscht.cz

C-O Stretch: A strong band corresponding to the C-O stretching vibrations of the ether linkage and the alcohol is typically found in the 1050-1250 cm⁻¹ range. libretexts.org

C-N Stretch: The stretching vibration of the tertiary amine C-N bond usually appears in the 1000-1250 cm⁻¹ region.

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Alcohol (O-H stretch) | 3200 - 3600 | Strong, Broad |

| Aromatic (C-H stretch) | 3000 - 3100 | Medium |

| Aliphatic (C-H stretch) | 2850 - 2960 | Medium-Strong |

| Aromatic (C=C stretch) | 1450 - 1600 | Medium-Weak |

| Ether/Alcohol (C-O stretch) | 1050 - 1250 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental composition. Using techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. For this compound (C₁₂H₁₇NO₂), the calculated exact mass of the neutral molecule is 207.12593. The HRMS measurement of the protonated species would be expected to match the calculated value for [C₁₂H₁₈NO₂]⁺ (208.13375) to within a few parts per million (ppm), thereby confirming the molecular formula. umich.edu

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. ed.ac.uk By diffracting X-rays off a suitable single crystal of this compound or a derivative, a complete map of atomic positions can be generated. researchgate.net

This technique provides unambiguous confirmation of:

Connectivity: The precise bonding arrangement of all atoms.

Solid-State Conformation: The exact conformation of the seven-membered oxazepane ring and the orientation of the benzyl and hydroxyl groups in the crystal lattice.

Absolute Stereochemistry: Through the analysis of anomalous dispersion, the absolute configuration at the C6 stereocenter can be definitively assigned as (S). mit.edu This is particularly crucial for chiral molecules, as it distinguishes between the two enantiomers. ed.ac.ukresearchgate.net

Chromatographic Methods for Chiral Purity Determination (e.g., HPLC)

The enantiomeric purity of this compound is a critical quality attribute, and it is typically determined using chiral chromatography. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.

The principle involves passing a solution of the compound through a column packed with a chiral material. The two enantiomers, (S)- and (R)-4-Benzyl-1,4-oxazepan-6-OL, interact differently with the CSP, leading to different retention times. This allows for their separation and quantification. By integrating the peak areas of the two enantiomers, the enantiomeric excess (ee) can be calculated, providing a precise measure of the chiral purity. The selection of the appropriate chiral column (e.g., based on derivatized cellulose (B213188) or amylose) and mobile phase is crucial for achieving baseline separation. nih.gov

Role of S 4 Benzyl 1,4 Oxazepan 6 Ol As a Chiral Building Block in Advanced Organic Synthesis Research

Utilization in the Construction of Complex Molecular Architectures

The strategic application of (S)-4-Benzyl-1,4-oxazepan-6-OL as a chiral synthon allows for the introduction of a defined stereocenter early in a synthetic sequence, which is a key strategy in the total synthesis of natural products and other complex molecular targets. The inherent chirality of the building block is transferred to the target molecule, obviating the need for challenging asymmetric transformations at later stages.

The synthetic utility of this chiral building block is exemplified by its role in the diastereoselective synthesis of more elaborate structures. The hydroxyl group at the C6 position can be readily oxidized to the corresponding ketone, 4-Benzyl-1,4-oxazepan-6-one, which serves as a precursor for the introduction of new stereocenters. For instance, nucleophilic addition to the carbonyl group can be directed by the existing chirality of the molecule, leading to the formation of diastereomerically enriched products. Furthermore, the secondary amine within the oxazepane ring can be functionalized to append additional molecular complexity.

While specific total syntheses employing this compound are not extensively documented in publicly available literature, the principles of chiral pool synthesis strongly support its potential in this arena. The 1,4-oxazepane (B1358080) motif itself is a component of various biologically active compounds, and access to enantiomerically pure derivatives like the title compound is crucial for the synthesis of complex targets with high stereochemical fidelity. The versatility of this scaffold makes it a key intermediate for creating more intricate molecules.

Design and Synthesis of Novel Heterocyclic Scaffolds

The structural framework of this compound serves as an excellent foundation for the design and synthesis of novel heterocyclic scaffolds, particularly fused and bicyclic systems. The strategic manipulation of its functional groups allows for the construction of new rings, leading to three-dimensionally complex molecules with potential applications in medicinal chemistry and materials science.

One common strategy involves the functionalization of the hydroxyl and amino groups to facilitate intramolecular cyclization reactions. For example, the hydroxyl group can be converted into a leaving group, followed by an intramolecular nucleophilic attack by the nitrogen atom to form a bicyclic system. Alternatively, the nitrogen can be acylated with a substrate bearing a terminal alkene, setting the stage for a ring-closing metathesis (RCM) reaction to forge a new carbocyclic or heterocyclic ring fused to the oxazepane core.

Recent research has highlighted the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine, demonstrating a robust method for creating functionalized chiral oxazepane scaffolds. rsc.org Although this approach builds the ring system rather than starting with the pre-formed this compound, it underscores the value of the chiral 1,4-oxazepane core in generating novel heterocyclic structures. The study notes that while the formation of their oxazepane scaffold was non-stereoselective, the separation of diastereomers was feasible, highlighting the importance of starting with enantiopure materials like this compound to achieve stereocontrol. rsc.org

Furthermore, the development of methods for the synthesis of fused azepanes, including bicyclic structures, points to the broader potential of seven-membered heterocyclic scaffolds in creating novel molecular architectures. nih.gov These synthetic strategies often involve transformations that could be adapted to derivatives of this compound to produce unique fused heterocyclic systems.

| Reaction Type | Starting Material Derivative | Resulting Scaffold | Key Reagents/Conditions |

| Intramolecular Cyclization | (S)-4-Benzyl-6-(tosyloxy)-1,4-oxazepane | Bicyclic oxazepane | Base |

| Ring-Closing Metathesis | N-alkenyl-(S)-4-Benzyl-1,4-oxazepane derivative | Fused bicyclic system | Grubbs catalyst |

| Pictet-Spengler Reaction | Derivative with an appended tryptamine moiety | Fused indole-oxazepane system | Acid catalyst |

Applications in Medicinal Chemistry Research as Scaffolds for Library Synthesis

The 1,4-oxazepane core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. Consequently, this compound is an attractive starting point for the synthesis of compound libraries for drug discovery programs. Its defined stereochemistry is particularly important, as the biological activity of chiral molecules is often enantiomer-dependent.

The synthesis of libraries of 1,4-oxazepane derivatives has been a focus of research aimed at discovering new therapeutic agents. For example, a series of 2,4-disubstituted 1,4-oxazepanes were synthesized and evaluated as selective dopamine (B1211576) D4 receptor ligands, which are of interest for the treatment of schizophrenia. sigmaaldrich.com This work highlights the potential of the 1,4-oxazepane scaffold in designing neurologically active compounds.

By utilizing this compound as a starting scaffold, combinatorial chemistry approaches can be employed to generate a diverse range of analogs. The hydroxyl group can be derivatized through esterification, etherification, or Mitsunobu reactions to introduce a variety of substituents. Similarly, the benzyl (B1604629) group on the nitrogen can be removed via hydrogenolysis and replaced with a wide array of functional groups through N-alkylation or N-arylation. This allows for a systematic exploration of the structure-activity relationship (SAR) around the oxazepane core.

A study on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from a solid support demonstrates a strategy that is amenable to library synthesis. wikipedia.org This approach allows for the decoration of the oxazepane scaffold with various reactive functional groups, facilitating further diversification. wikipedia.org The ability to generate libraries of chiral 1,4-oxazepanes is crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic properties.

| Functionalization Site | Reaction Type | Introduced Diversity | Potential Therapeutic Area |

| C6-Hydroxyl | Esterification/Etherification | Alkyl, aryl, heterocyclic groups | Various |

| N4-Benzyl (post-debenzylation) | N-Alkylation/N-Arylation | Substituted alkyl and aryl groups | CNS disorders, oncology |

| C6-Hydroxyl (oxidation to ketone) | Reductive amination | Diverse amine functionalities | Various |

Development of Chiral Catalysts and Auxiliaries from Oxazepane Derivatives

The inherent chirality and functional group arrangement of this compound make it a promising candidate for the development of novel chiral catalysts and auxiliaries for asymmetric synthesis. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Chiral catalysts, on the other hand, are used in substoichiometric amounts to generate chiral products from achiral starting materials.

While the direct use of this compound as a catalyst or auxiliary is not widely reported, its structure provides a template for the design of such molecules. For instance, the secondary alcohol and tertiary amine functionalities can be modified to create bidentate ligands for asymmetric metal catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

The synthesis of chiral 1,4-oxazepane derivatives with defined stereocenters provides a platform for developing new classes of chiral ligands. rsc.org The principles of catalyst design often involve the incorporation of a chiral backbone to create a well-defined stereochemical environment around a catalytically active site. The rigid, yet tunable, conformation of the 1,4-oxazepane ring system could be advantageous in this regard.

Furthermore, derivatives of this compound could potentially be employed as chiral auxiliaries. By attaching this chiral moiety to a prochiral substrate, one can influence the stereochemical course of subsequent reactions. After the desired transformation, the chiral auxiliary can be cleaved and recovered. The development of new chiral auxiliaries is an ongoing area of research in organic synthesis, and the accessibility of enantiopure 1,4-oxazepanes makes them an interesting scaffold to explore for this purpose.

| Derivative Type | Potential Application | Key Structural Features | Target Reactions |

| Bidentate N,O-Ligand | Asymmetric Metal Catalysis | Chiral 1,4-oxazepane backbone | Asymmetric hydrogenation, allylic alkylation |

| Chiral Auxiliary | Stereoselective Synthesis | Removable chiral scaffold | Aldol reactions, Diels-Alder reactions |

| Organocatalyst | Asymmetric Organocatalysis | Amine and hydroxyl functionalities | Michael additions, aldol reactions |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for Chiral 1,4-Oxazepanes

The synthesis of chiral 1,4-oxazepanes often involves multi-step procedures that can be inefficient and generate significant waste. nih.govacs.org Consequently, a major thrust of future research is the development of novel, more sustainable, and atom-economical synthetic methodologies.

Key Research Areas:

Asymmetric Catalysis: The development of new chiral catalysts, such as Brønsted acids, for the enantioselective synthesis of 1,4-oxazepanes is a promising area. acs.org For instance, the use of SPINOL-derived chiral phosphoric acid has been shown to be effective in the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines with high enantioselectivity. acs.org

Green Chemistry Approaches: The use of environmentally benign reagents and solvents is a critical aspect of sustainable synthesis. Research into catalytic systems that can operate in greener solvents or under solvent-free conditions will be crucial. The use of ecocatalysis in tandem annulation-decarboxylation reactions represents a move towards more sustainable synthetic methods. acs.org

Novel Cyclization Strategies: Exploring new cyclization strategies, such as the 7-endo haloetherification, can provide more efficient routes to polysubstituted chiral 1,4-oxazepanes. nih.govacs.org Additionally, [3 + 4]-annulation strategies involving aza-oxyallyl cations offer a concise method for assembling functionalized seven-membered N-heterocycles. nih.gov

Solid-Phase Synthesis: The use of polymer-supported starting materials, such as homoserine, allows for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. nih.govresearchgate.net This approach can simplify purification and allow for the generation of libraries of related compounds. nih.gov

| Synthetic Strategy | Key Features | Potential Advantages |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., Brønsted acids) | High enantioselectivity, mild reaction conditions |

| Green Chemistry | Use of eco-friendly reagents and solvents | Reduced environmental impact, increased safety |

| Novel Cyclization | New ring-forming reactions (e.g., haloetherification, annulation) | Improved efficiency, access to novel derivatives |

| Solid-Phase Synthesis | Use of polymer supports | Simplified purification, potential for library synthesis |

Exploration of New Derivatization Chemistries for Enhanced Functionality

The functionalization of the 1,4-oxazepane (B1358080) core is essential for modulating the biological activity and physicochemical properties of these molecules. Future research will focus on developing new derivatization strategies to enhance their functionality.

Areas for Exploration:

Site-Selective Functionalization: Developing methods for the selective modification of specific positions on the 1,4-oxazepane ring will be key to creating analogues with improved properties. The presence of reactive functional groups, such as carboxylic acids, provides a handle for further diversification. nih.gov

Bioorthogonal Chemistry: The incorporation of bioorthogonal handles into the 1,4-oxazepane scaffold could enable the study of their biological targets and mechanisms of action in living systems.

Scaffold Hopping and Diversity-Oriented Synthesis: Using the 1,4-oxazepane core as a starting point for diversity-oriented synthesis can lead to the discovery of new molecular scaffolds with novel biological activities. acs.org

Advanced Computational Modeling for Predictive Synthesis and Stereochemical Control

Computational chemistry is becoming an increasingly powerful tool in organic synthesis. For chiral molecules like (S)-4-Benzyl-1,4-oxazepan-6-OL, computational modeling can provide valuable insights into reaction mechanisms and stereochemical outcomes.

Future Applications:

Predicting Stereoselectivity: Computational studies can help to understand the factors that control stereoselectivity in the synthesis of chiral 1,4-oxazepanes. For example, computations have been used to confirm the role of the asymmetry of a chiral bromonium intermediate in haloetherification reactions. nih.gov

Reaction Optimization: In silico modeling can be used to screen different catalysts, substrates, and reaction conditions to identify optimal parameters for a given transformation, thereby reducing the need for extensive experimental screening.

Design of Novel Catalysts: Computational methods can aid in the design of new chiral catalysts with improved activity and selectivity for the synthesis of 1,4-oxazepanes.

| Computational Approach | Application in 1,4-Oxazepane Synthesis |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting transition state energies |

| Molecular Dynamics (MD) | Simulating conformational preferences of substrates and intermediates |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of derivatized 1,4-oxazepanes |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. soci.orgnih.gov The integration of these technologies into the synthesis of chiral 1,4-oxazepanes is an emerging trend.

Key Benefits and Future Directions:

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature and pressure, which can be particularly advantageous for hazardous reactions. nih.gov

Rapid Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions, accelerating the optimization process. soci.org

Multi-step Synthesis: The telescoping of multiple reaction steps in a continuous flow system can streamline the synthesis of complex molecules like functionalized 1,4-oxazepanes, reducing the need for intermediate purification steps. dntb.gov.uanih.gov

Library Synthesis: Automated synthesis platforms are well-suited for the rapid generation of libraries of 1,4-oxazepane derivatives for high-throughput screening. soci.org

The continuous flow synthesis of various heterocyclic compounds has been successfully demonstrated, and applying these principles to the synthesis of this compound and its analogues is a logical next step. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis pathway for (S)-4-Benzyl-1,4-oxazepan-6-OL to ensure enantiomeric purity?

- Methodological Answer :

- Begin with chiral pool synthesis or asymmetric catalysis to establish the (S)-configuration. Use intermediates like benzo-1,4-oxazepin-5-one derivatives (e.g., Entry 1 and Entry 2 reactions in ) to incorporate the oxazepane ring.

- Employ stereoselective reduction or kinetic resolution to minimize racemization.

- Validate enantiomeric purity via chiral HPLC or polarimetry, comparing retention times/optical rotation with reference standards.

- Critical Variables : Reaction temperature, catalyst loading (e.g., Cl-based reagents in ), and solvent polarity to control stereochemistry.

Q. How can researchers characterize the physicochemical properties of this compound to inform solubility and stability studies?

- Methodological Answer :

- Conduct in silico predictions (e.g., LogP, pKa) using software like MarvinSketch or ACD/Labs.

- Experimentally determine solubility in aqueous buffers (pH 1–7.4) and partition coefficients (e.g., octanol-water).

- Assess stability under accelerated conditions (40°C/75% RH) and photolytic stress (ICH Q1B guidelines).

- Reference Techniques : Liquid chromatography (HPLC-UV) for degradation product profiling, as seen in Li et al.’s work on related compounds .

Advanced Research Questions

Q. What experimental frameworks are recommended to resolve contradictions in biological activity data for this compound across different cell lines?

- Methodological Answer :

- Adopt a split-plot design (as in ) to isolate variables:

| Factor | Levels |

|---|---|

| Cell line variability | HepG2 vs. HEK293 vs. primary hepatocytes |

| Dose-response parameters | IC50, EC50, Hill slope |

| Assay conditions | Serum-free vs. serum-containing media |

- Use multivariate ANOVA to identify confounding factors (e.g., metabolic enzyme expression differences).

- Cross-validate findings with orthogonal assays (e.g., SPR for target binding vs. cell viability assays).

Q. How can researchers investigate the environmental fate of this compound to assess ecological risks?

- Methodological Answer :

- Follow Project INCHEMBIOL’s framework ():

Abiotic studies : Hydrolysis/photolysis kinetics under simulated sunlight (UV-Vis) and varying pH.

Biotic studies : Aerobic/anaerobic biodegradation using OECD 301/311 protocols.

Trophic transfer analysis : Bioaccumulation in model organisms (e.g., Daphnia magna).

- Quantify metabolites via LC-HRMS and model partitioning coefficients (e.g., KOW) using EPI Suite.

Q. What strategies are effective for elucidating the mechanism of action of this compound in neurological targets?

- Methodological Answer :

- Combine in vitro binding assays (e.g., radioligand displacement for GPCRs) with in silico docking (AutoDock Vina).

- Use CRISPR-Cas9 knockout models to validate target specificity.

- Profile downstream signaling via phosphoproteomics or calcium imaging.

- Case Study : Similar approaches were applied to 4-hydroxybenzaldehyde derivatives to study anti-inflammatory pathways .

Data Analysis & Interpretation

Q. How should researchers address discrepancies in synthetic yields of this compound across replicate experiments?

- Methodological Answer :

- Perform root-cause analysis using Ishikawa diagrams to identify variables (e.g., reagent purity, humidity).

- Apply statistical process control (SPC) charts to monitor batch-to-batch variability.

- Optimize critical steps (e.g., Claisen-Schmidt condensation in ) via Design of Experiments (DoE).

Q. What comparative methodologies are suitable for benchmarking this compound against analogs in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Use hierarchical clustering or PCA to group compounds by physicochemical descriptors (e.g., H-bond donors, topological polar surface area).

- Apply matched molecular pair analysis (MMPA) to isolate structural contributions to activity.

- Cross-reference with public databases (ChEMBL, PubChem) for bioactivity data normalization.

- Framework : Align with ’s comparative research principles for rigor .

Tables for Key Data

Table 1 : Example Synthetic Optimization Parameters for this compound

| Variable | Range Tested | Impact on Yield | Optimal Value |

|---|---|---|---|

| Catalyst (Cl-based) | 0.1–1.0 equiv | Nonlinear increase | 0.5 equiv |

| Temperature | 25°C vs. 40°C | 40°C favored | 40°C |

| Reaction time | 6–24 h | Plateau at 12 h | 12 h |

| Source: Adapted from . |

Table 2 : Stability Profile of this compound Under Stress Conditions

| Condition | Degradation (%) | Major Degradants |

|---|---|---|

| Acidic (0.1M HCl) | 15% at 72 h | Oxazepane ring-opened acid |

| Oxidative (3% H2O2) | 8% at 48 h | Benzyl-oxidized derivative |

| Source: Hypothetical data based on protocols . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.